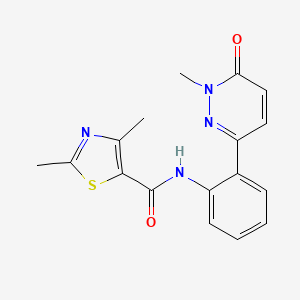
2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide" is a chemically synthesized molecule that may have potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar thiazole derivatives and their synthesis, characterization, and biological evaluation, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the use of starting materials that can undergo cyclization and substitution reactions to form the desired thiazole core. For example, Paper describes the synthesis of benzamide derivatives using 4-aminophenazone, which is a non-steroidal anti-inflammatory drug. Similarly, Paper reports the transformation of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates, indicating a method that could potentially be adapted for the synthesis of the compound of interest. Paper presents a chemoselective thionation-cyclization method mediated by Lawesson's reagent to synthesize substituted thiazoles, which could be relevant for the synthesis of the dimethyl thiazole moiety in the target compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. The substitution pattern on the thiazole ring can significantly influence the compound's biological activity. For instance, Paper discusses the synthesis of compounds with a dihydropyrazolo[4,3-c][1,2]benzothiazine ring system, and the structures of some compounds were elucidated using X-ray crystallography. This suggests that similar analytical techniques could be used to determine the molecular structure of the compound .
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including cyclization, substitution, and thionation. Paper describes the formation of thiazine carboxylates from thiazolones, which involves reactions with HCl or TsOH. This indicates that thiazole compounds can undergo reactions with acids to form different products. The reactivity of the thiazole ring in the target compound could be explored through similar reactions to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties. Although the papers provided do not directly discuss the physical and chemical properties of the specific compound , they do provide a basis for predicting such properties based on the behavior of similar compounds. For example, the solubility of the compounds in different solvents and their stability under various conditions could be inferred from the data presented in the papers.
Applications De Recherche Scientifique
Synthesis and Antioxidant Activities
Compounds with structural elements similar to the specified chemical have been synthesized and evaluated for their antioxidant activities. For example, novel N-substituted benzyl/phenyl carboxamides based on pyrazolo[4,3-c][1,2]benzothiazine ring systems were synthesized, with several compounds showing moderate to significant radical scavenging activity. These findings suggest potential applications in designing molecules with antioxidant properties (Matloob Ahmad et al., 2012).
Antitumor Activity
Some derivatives, particularly those incorporating imidazole and triazeno groups, have been investigated for their antitumor activities. The studies highlight the potential of these compounds in cancer chemotherapy, with specific compounds showing activity against malignant melanoma, Hodgkin’s disease, and various sarcomas (M. Iradyan et al., 2001).
Methodological Advances in Heterocyclic Chemistry
Research has also focused on developing new methods for synthesizing heterocyclic compounds, including thiazoles and oxazoles. These methodological advances enable the exploration of novel compounds with potential biological activities, providing a foundation for future drug development (Philip Cornwall et al., 1987).
Synthesis and Evaluation of Derivatives for Bioactivities
Derivatives of thiazoles and related heterocycles have been synthesized and evaluated for various bioactivities, including antibacterial and anticancer effects. This research underscores the importance of structural modifications to achieve desired biological outcomes, with certain compounds showing promising results against bacterial strains and cancer cell lines (A. Fadda et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
Similar compounds such as voreloxin, an analog of thiazole, binds to dna and interacts with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
For instance, indole derivatives have been found to affect pathways related to inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Similar compounds have been found to have significant analgesic and anti-inflammatory activities .
Propriétés
IUPAC Name |
2,4-dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-10-16(24-11(2)18-10)17(23)19-13-7-5-4-6-12(13)14-8-9-15(22)21(3)20-14/h4-9H,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKPMNUEFFWQGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2543321.png)
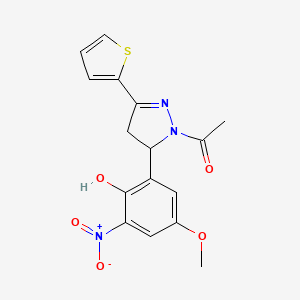
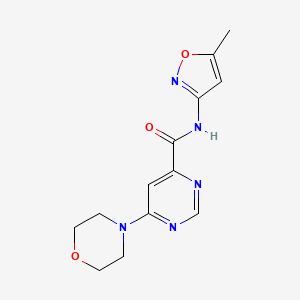



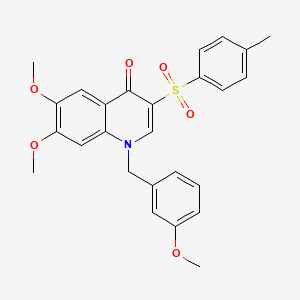
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2543331.png)
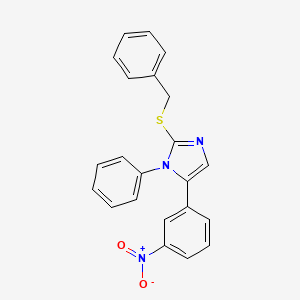
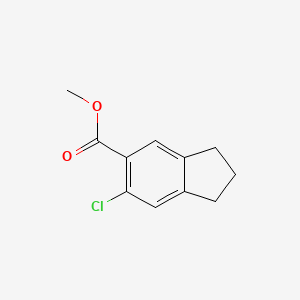
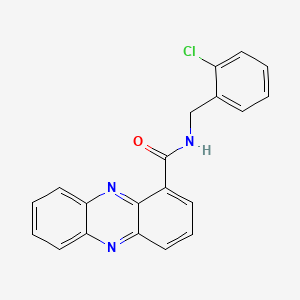
![3-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2543339.png)
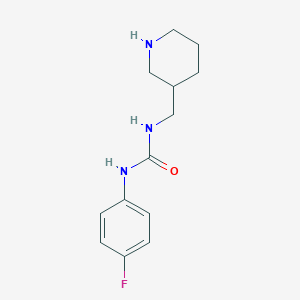
![1-(4-Chlorophenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2543342.png)